12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carbohydrazide
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Overview
Description
12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carbohydrazide is a complex organic compound with a unique structure that includes an azepinoquinazoline core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carbohydrazide typically involves multi-step organic reactions. One common method starts with the preparation of the azepinoquinazoline core, followed by the introduction of the carbohydrazide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, continuous flow reactors, and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxylic acid
- 6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-imine
Uniqueness
What sets 12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carbohydrazide apart from similar compounds is its specific functional groups and the resulting chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c15-17-13(19)9-5-6-10-11(8-9)16-12-4-2-1-3-7-18(12)14(10)20/h5-6,8H,1-4,7,15H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCNOKCUVRIAHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)NN)C(=O)N2CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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